molecular formula C7H10BrNO2S B8139729 3-(2-Methylthiazol-4-YL)propanoic acid hbr

3-(2-Methylthiazol-4-YL)propanoic acid hbr

Cat. No. B8139729
M. Wt: 252.13 g/mol
InChI Key: KJYDWKXISPWWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylthiazol-4-YL)propanoic acid hbr is a useful research compound. Its molecular formula is C7H10BrNO2S and its molecular weight is 252.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methylthiazol-4-YL)propanoic acid hbr suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methylthiazol-4-YL)propanoic acid hbr including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(2-Methylthiazol-4-YL)propanoic acid hbr involves the reaction of 2-methylthiazole with bromoacetic acid followed by hydrolysis to obtain the final product.

Starting Materials
2-methylthiazole, bromoacetic acid, sodium hydroxide, hydrobromic acid, wate

Reaction
Step 1: Dissolve 2-methylthiazole in water and add bromoacetic acid to the solution., Step 2: Add sodium hydroxide to the solution to adjust the pH to around 8., Step 3: Heat the solution at reflux for several hours., Step 4: Cool the solution and adjust the pH to around 2 using hydrobromic acid., Step 5: Extract the product with ethyl acetate., Step 6: Dry the organic layer with anhydrous sodium sulfate., Step 7: Concentrate the organic layer to obtain the final product, 3-(2-Methylthiazol-4-YL)propanoic acid hbr.

properties

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)propanoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.BrH/c1-5-8-6(4-11-5)2-3-7(9)10;/h4H,2-3H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYDWKXISPWWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCC(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.